molecular formula C5H6N2O B057635 3-Amino-2-hydroxypyridine CAS No. 33630-99-8

3-Amino-2-hydroxypyridine

Cat. No. B057635
Key on ui cas rn: 33630-99-8
M. Wt: 110.11 g/mol
InChI Key: VTSFNCCQCOEPKF-UHFFFAOYSA-N
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Patent
US04131677

Procedure details

The acid chloride of 2-chloronicotinic acid was prepared by refluxing 11 g. (0.07 mole) of 2-chloronicotinic acid in 80 ml. of thionyl chloride for 1.5 hours. After evaporating to dryness, the oily residue was dissolved in 50 ml. of ether. The ether solution was added to a stirred ice-cold solution of 7.7 g. (0.07 mole) of 3-amino-2-pyridone in 80 ml. of dry pyridine during 15 minutes. After 30 more minutes at ice temperature and 4 hours at room temperature, it was allowed to stand overnight in an open dish. The crystalline residue was extracted with water and the solid residue (12.9 g.) was collected and recrystallized from dimethyl formamide-ether to give gray crystals of 3-(2-chloronicotinoylamino)-2-pyridone, m.p. 295° C.
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.07 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[NH2:15][C:16]1[C:17](=[O:22])[NH:18][CH:19]=[CH:20][CH:21]=1>N1C=CC=CC=1>[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:15][C:16]1[C:17](=[O:22])[NH:18][CH:19]=[CH:20][CH:21]=1)=[O:6]

Inputs

Step One
Name
Quantity
0.07 mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.07 mol
Type
reactant
Smiles
NC=1C(NC=CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing 11 g
CUSTOM
Type
CUSTOM
Details
After evaporating to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue was dissolved in 50 ml
ADDITION
Type
ADDITION
Details
The ether solution was added to a stirred ice-cold solution of 7.7 g
CUSTOM
Type
CUSTOM
Details
at ice temperature and 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
The crystalline residue was extracted with water
CUSTOM
Type
CUSTOM
Details
the solid residue (12.9 g.) was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethyl formamide-ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Type
product
Smiles
ClC1=C(C(=O)NC=2C(NC=CC2)=O)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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